Mitomycin D

Acute toxicity LD50 Mitomycin analog safety profiling

Mitomycin D (MMD; CAS 79026-43-0 / 10169-34-3; NSC is a naturally occurring aziridinopyrroloindole antitumor antibiotic isolated from Streptomyces caespitosus fermentation broth. It belongs to the mitomycin family alongside mitomycin A, B, C, and porfiromycin, sharing the conserved indoloquinone core but differing at N(1), C(7), and C(9a) substituents.

Molecular Formula C15H18N4O5
Molecular Weight 334.33 g/mol
CAS No. 79026-43-0
Cat. No. B1213147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMitomycin D
CAS79026-43-0
Synonymsmitomycin D
mitomycin D, (1aS-(1aalpha,8beta,8aalpha,8balpha))-isome
Molecular FormulaC15H18N4O5
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=C(C1=O)N3CC4C(C3(C2COC(=O)N)O)N4C)N
InChIInChI=1S/C15H18N4O5/c1-5-9(16)12(21)8-6(4-24-14(17)22)15(23)13-7(18(13)2)3-19(15)10(8)11(5)20/h6-7,13,23H,3-4,16H2,1-2H3,(H2,17,22)
InChIKeyJHIATKDBEBOOCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mitomycin D (CAS 79026-43-0): Core Identity and Procurement-Relevant Profile for the C9a-Methyl Mitomycin Analog


Mitomycin D (MMD; CAS 79026-43-0 / 10169-34-3; NSC 123106) is a naturally occurring aziridinopyrroloindole antitumor antibiotic isolated from Streptomyces caespitosus fermentation broth . It belongs to the mitomycin family alongside mitomycin A, B, C, and porfiromycin, sharing the conserved indoloquinone core but differing at N(1), C(7), and C(9a) substituents [1]. MMD carries an amino group at C(7) (like mitomycin C and porfiromycin), a methyl group at C(9a) (like mitomycin B and porfiromycin), and a hydrogen at N(1) (unlike mitomycin C, which bears N(1)-CH₃) [2]. Its chemical formula is C₁₅H₁₈N₄O₅ (MW 334.33 g/mol), and it is supplied as a deep purple-red crystalline solid with a melting point of 234–236 °C . MMD is also referred to as 7-demethoxy-7-aminomitomycin B, reflecting its formal derivation from mitomycin B by replacement of the C(7) methoxy with an amino substituent .

Why Mitomycin D Cannot Be Interchanged with Mitomycin C, B, or Porfiromycin in Research Procurement


Within the mitomycin family, small changes in substitution at N(1), C(7), and C(9a) produce large shifts in biological profile: antibacterial potency, acute toxicity, and DNA alkylation selectivity all vary non-linearly with structure [1]. Mitomycin D occupies a distinct pharmacological space—it combines the C(7)-NH₂ DNA-binding motif of mitomycin C with a C(9a)-CH₃ group that substantially reduces acute toxicity (LD₅₀ 430 mg/kg ip mouse vs. 4.5 mg/kg for mitomycin B) while preserving the ability to generate DNA bonding profiles comparable to mitomycin C under reductive conditions [2][3]. This means MMD cannot serve as a potency-equivalent surrogate for mitomycin C in cytotoxicity screens, nor can mitomycin C substitute for MMD in experiments requiring a low-toxicity scaffold for 7-N derivatization. Procurement decisions must be compound-specific: antibacterial SAR, antitumor ED₅₀, and bone marrow toxicity each track different structural features [1][4].

Mitomycin D (CAS 79026-43-0): Quantitative Differentiation Evidence Versus Closest Analogs


Acute Toxicity (LD₅₀): Mitomycin D Exhibits ~95-Fold Lower Acute Lethality Than Mitomycin B by Intraperitoneal Route

Mitomycin D demonstrates markedly lower acute toxicity than the structurally closest C(9a)-methyl analog, mitomycin B. In a directly comparative study using male ddY mice, the intraperitoneal LD₅₀ of mitomycin D was 430 mg/kg, compared to 4.5 mg/kg for mitomycin B—a 95.6-fold difference. The 9-epi isomer (9-epi-mitomycin D) showed intermediate toxicity with an LD₅₀ of 150 mg/kg [1]. This places mitomycin D among the least acutely toxic naturally occurring mitomycins, a critical parameter for researchers designing in vivo dosing regimens where a wider therapeutic window is desired.

Acute toxicity LD50 Mitomycin analog safety profiling

Antibacterial Potency: Mitomycin D Is 20- to 500-Fold Less Potent Than Mitomycin C Against Gram-Positive and Gram-Negative Bacteria

Mitomycin D exhibits significantly attenuated antibacterial activity relative to mitomycin C and mitomycin B across a panel of clinically relevant microorganisms. Using the agar dilution method at pH 7.0, mitomycin D showed MIC values of 50 µg/mL against Staphylococcus aureus ATCC 6538P, compared to 0.156 µg/mL for mitomycin C (320-fold less potent) and 0.039 µg/mL for mitomycin B. Against Bacillus subtilis, mitomycin D gave an MIC of 6.3 µg/mL vs. 0.020 µg/mL for mitomycin C (315-fold less potent). For Klebsiella pneumoniae, MIC values were 6.3 µg/mL (MMD) vs. 0.0098 µg/mL (MMC), representing a ~640-fold potency gap [1]. This pattern of reduced antibacterial activity is consistent with the C(9a)-methyl substitution impeding bioreductive activation required for full DNA cross-linking potency in bacterial systems.

Antibacterial activity MIC Mitomycin SAR

DNA Bonding Profile: Mitomycin D Generates DNA Alkylation Patterns Comparable to Mitomycin C Under Reductive Conditions

Despite its attenuated antibacterial potency, mitomycin D retains the intrinsic DNA bonding sequence selectivity of mitomycin C when chemically reduced. In a study determining bonding sequence selectivities of modified mitomycins, mitomycin D gave DNA bonding profiles comparable to those obtained for mitomycin C under reductive conditions. This indicates that neither the stereochemistry of the C(9) and C(9a) substituents nor the identity of the leaving group at C(9a) influences the site(s) of DNA bonding once the activated species is formed [1]. The result positions mitomycin D as a mechanistically faithful but pharmacokinetically distinct tool compound for dissecting the contribution of C(9a) substitution to cellular uptake, intracellular activation, and detoxification—separate from the DNA alkylation event itself.

DNA cross-linking Alkylation sequence selectivity Bioreductive activation

Structural Differentiation: The C(9a)-Methyl / N(1)-H Substitution Pattern Defines Mitomycin D Within the Mitomycin Family

Mitomycins are classified by their substitution at three positions: C(7) (OCH₃ vs. NH₂), N(1) (CH₃ vs. H), and C(9a) (H vs. CH₃). Mitomycin D occupies a unique combinatorial position: C(7)-NH₂ (Group B-type amino substitution, shared with mitomycin C and porfiromycin), N(1)-H (unlike mitomycin C which has N(1)-CH₃), and C(9a)-CH₃ (shared with mitomycin B and porfiromycin, but absent in mitomycins A and C which have C(9a)-H) [1][2]. This substitution signature places MMD structurally between porfiromycin (C(7)-NH₂, N(1)-CH₃, C(9a)-CH₃) and mitomycin B (C(7)-OCH₃, N(1)-H, C(9a)-CH₃). The combination of C(7)-NH₂ with C(9a)-CH₃ and N(1)-H is unique among the major natural mitomycins . This exact substitution pattern correlates with the observed high LD₅₀ (low acute toxicity) and weak antibacterial activity documented above.

Mitomycin classification Structure-activity relationship C9a substitution

QSAR-Guided Derivative Design: 9-Epi-1a-N-Demethylmitomycin D Predicted to Have the Best ED₅₀ Among Missing Mitomycins

A computational structure-activity analysis using the DISCA (Distance and Charge Analysis) method on 24 mitomycins—including 8 compounds not yet synthesized—identified 9-epi-1a-N-demethylmitomycin D as the compound predicted to exhibit the best ED₅₀ (antitumor potency) while maintaining a modest LD₅₀ among all missing mitomycins [1]. This prediction was based on molecular orbital calculations using X-ray-derived coordinates and correlating spatial charge distribution with biological activity (LD₅₀ and ED₅₀). The prediction specifically implicates the mitomycin D scaffold (C(7)-NH₂, C(9a)-CH₃) with epimerization at C(9) and demethylation at N(1a) as an underexplored opportunity for therapeutic index optimization [1][2]. This computational result is released as a testable hypothesis and should not be interpreted as experimentally validated superiority.

QSAR DISCA method Mitomycin lead optimization

UV-Vis Spectroscopic Classification: Mitomycin D Shares the C(7)-Amino Chromophore Signature with Mitomycin C and Porfiromycin

UV-Vis absorption spectroscopy classifies mitomycins into two groups based on the C(7) substituent: compounds with C(7)-NH₂ (mitomycin C, mitomycin D, porfiromycin) share a strong absorption band characterized by ε = 22,000 M⁻¹ cm⁻¹ at 360 nm, whereas C(7)-OCH₃ compounds (mitomycin A, mitomycin B) exhibit ε = 10,400 M⁻¹ cm⁻¹ at 320 nm [1]. Circular dichroism analysis further revealed that the chirality of C(9) determines the Cotton effect sign at ~240 nm, while the three n→π* transitions at ~240, 400, and 560 nm are associated with the carbamoyl C(9)O, the quinone C(8)O, and the quinone C(5)O, respectively [1]. Mitomycin D was used alongside mitomycin C and porfiromycin as a representative C(7)-amino mitomycin in this spectroscopic assignment study [1].

UV-Vis spectroscopy Mitomycin chromophore C7-amino classification

Mitomycin D (CAS 79026-43-0): Evidence-Backed Research and Industrial Application Scenarios


Low-Toxicity Scaffold for 7-N-Disulfide Derivatization in Antitumor Prodrug Design

Mitomycin D's LD₅₀ of 430 mg/kg (ip, mouse)—95-fold higher than mitomycin B—makes it the preferred mitomycin core for synthesizing 7-N-disulfide prodrugs where host toxicity must be minimized. Patents disclose 7-N-[2-(2-hydroxyethyldithio)ethyl]mitomycin D and 7-N,7′-N′-dithioethylenedimitomycin D as derivatives with potent antitumor activity against sarcoma 180 and P388 leukemia [1][2]. The low intrinsic toxicity of the MMD scaffold provides a wider safety margin for the total conjugate, a critical advantage over mitomycin C-based (LD₅₀ ~23 mg/kg oral) or mitomycin B-based (LD₅₀ 4.5 mg/kg) conjugates [3]. Researchers procuring MMD for this application should confirm purity ≥95% and C(9) stereochemical integrity by CD spectroscopy (Cotton effect at ~240 nm) [4].

Mechanistic Probe for Dissociating DNA Alkylation from Cellular Potency in Bioreductive Drug Studies

The finding that mitomycin D produces DNA bonding profiles comparable to mitomycin C under reductive conditions, yet exhibits 315–640-fold weaker antibacterial activity, establishes MMD as a uniquely informative tool compound for studying factors that govern cellular potency beyond DNA adduct formation [1][2]. Researchers investigating bioreductive drug activation, cellular uptake, or efflux-mediated resistance can compare MMD and MMC in parallel to distinguish effects operating at the level of intracellular drug accumulation and metabolic activation from those at the level of DNA cross-link formation. The C(9a)-CH₃ group of MMD likely alters reduction potential and/or membrane permeability without compromising the intrinsic DNA alkylation chemistry [1].

Reference Standard for Mitomycin Family SAR Libraries and Analytical Method Validation

Mitomycin D's unique substitution signature—C(7)-NH₂, N(1)-H, C(9a)-CH₃—makes it an indispensable reference compound for SAR libraries spanning the mitomycin chemical space. It fills the gap between porfiromycin (N(1)-CH₃, C(9a)-CH₃), mitomycin C (N(1)-CH₃, C(9a)-H), and mitomycin B (C(7)-OCH₃, C(9a)-CH₃) [1][2]. For analytical laboratories, MMD's characteristic UV-Vis profile (ε = 22,000 M⁻¹ cm⁻¹ at 360 nm) enables its use as a system suitability standard for HPLC method development targeting mitomycin mixtures, where co-elution of C(7)-amino and C(7)-methoxy species is a known challenge [3]. Its melting point (234–236 °C) and solubility profile (soluble in benzene, methanol) provide additional identity and purity checkpoints [4].

Synthetic Starting Material for 9-Epi-Mitomycin D and C(9)-Epimerization Studies

The 9-epi isomer of mitomycin D (9-epi-mitomycin D) shows an LD₅₀ of 150 mg/kg—intermediate between mitomycin D (430 mg/kg) and mitomycin B (4.5 mg/kg)—indicating that C(9) stereochemistry significantly modulates acute toxicity [1]. Additionally, 9-epi-mitomycin D exhibits distinct antibacterial activity (MIC = 25 µg/mL against S. aureus vs. 50 µg/mL for mitomycin D; 6.3 µg/mL against B. subtilis, identical to mitomycin D) [1]. Synthetic chemistry groups requiring both C(9) epimers for comparative pharmacology can use mitomycin D as the starting material for epimerization at C(9) via the 10-decarbamoyl intermediate route described in the patent literature [1]. This enables head-to-head C(9)-epimer pharmacology studies without the need for total synthesis.

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